molecular formula C8H10BrNO B1358712 3-Bromo-2-propoxypyridine CAS No. 760207-92-9

3-Bromo-2-propoxypyridine

Cat. No. B1358712
M. Wt: 216.07 g/mol
InChI Key: VURGFTJAQHGGOM-UHFFFAOYSA-N
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Description

“3-Bromo-2-propoxypyridine” is a chemical compound with the CAS Number: 760207-92-9 and a molecular weight of 216.08 . It has the IUPAC name 3-bromo-2-propoxypyridine .


Molecular Structure Analysis

The molecular structure of “3-Bromo-2-propoxypyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and to calculate the UV–visible spectrum of the compound in gas phase and for different solvents .


Physical And Chemical Properties Analysis

“3-Bromo-2-propoxypyridine” is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ . The boiling point is 229.7±20.0 °C at 760 mmHg . The vapor pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.7±3.0 kJ/mol . The index of refraction is 1.528 . The molar refractivity is 48.0±0.3 cm³ . The polar surface area is 22 Ų . The polarizability is 19.0±0.5 10^-24 cm³ . The surface tension is 38.5±3.0 dyne/cm . The molar volume is 155.9±3.0 cm³ .

Scientific Research Applications

  • Molecular Structure and Spectral Analysis
    • Field : Computational Chemistry
    • Application : 3-Bromo-2-hydroxypyridine (a related compound) has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods .
    • Methods : The molecular structures of the compound were optimized, and the Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent DFT approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap and calculate the UV–visible spectrum of the compound in gas phase and for different solvents .
    • Results : The study provided insights into the molecular structure, spectral properties, and potential reactivity of 3-Bromo-2-hydroxypyridine .
  • Interstrand Crosslinking Probes
    • Field : Biochemistry
    • Application : 3-Bromo-2-propoxypyridine could potentially be used in the development of interstrand-crosslinking (ICL) probes for the covalent targeting of DNA and RNA sequences of interest .
    • Methods : The ICL formation can be conveniently triggered by either chemical (N-bromo succinimide, NBS) or luminous stimuli (visible light irradiation in presence of a photosensitizer) and quantitative reversion can be achieved by heating the crosslinked sample at 95 °C, while maintaining the structure of the DNA/RNA targets intact .
    • Results : As a proof-of-concept, furan-mediated ICL was applied to the pulldown of a target RNA strand from cell lysate .
  • α-Bromonitrostyrenes : These compounds are highly reactive and versatile reagents in organic syntheses. They act as an effective dielectrophile in the reaction with various nucleophiles .
  • 3-(Bromoacetyl)coumarins : These compounds are used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .

Safety And Hazards

The safety information for “3-Bromo-2-propoxypyridine” includes the following hazard statements: H315-H319-H227 . The precautionary statements include P501-P210-P264-P280-P302+P352-P370+P378-P337+P313-P305+P351+P338-P362+P364-P332+P313-P403+P235 .

properties

IUPAC Name

3-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGFTJAQHGGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626650
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-propoxypyridine

CAS RN

760207-92-9
Record name 3-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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